molecular formula C34H56NO2PS B6290188 [S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-54-1

[S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290188
CAS RN: 2565792-54-1
M. Wt: 573.9 g/mol
InChI Key: GWINWJLUPIKHDB-MRFARIQKSA-N
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Description

“[S®]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%” is a complex organic compound. It is also known as RockPhos Pd G3 . It is used as a catalyst in various chemical reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phosphine functional group, which is likely involved in its catalytic activity . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

As a catalyst, this compound is involved in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions involve the formation of carbon-carbon bonds, which are key steps in the synthesis of many organic compounds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 220-250 °C . It is insoluble in water but soluble in toluene . Its empirical formula is C44H62NO4PPdS and it has a molecular weight of 838.43 .

Scientific Research Applications

Chiral Sulfinamides in Organic Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds play a crucial role in asymmetric N-heterocycle synthesis via sulfinimines, offering a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the structural motifs of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Science and Degradation Studies

The decomposition of organic compounds like methyl tert-butyl ether (MTBE) has been studied, demonstrating the feasibility of using advanced techniques such as radio frequency plasma reactors for environmental cleanup. This method shows potential in converting hazardous compounds into less harmful substances, thus presenting a viable option for mitigating environmental pollution (Hsieh et al., 2011).

Study of Synthetic Antioxidants

Research on synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives, highlights their widespread use and environmental presence. These studies underscore the importance of understanding the fate, human exposure, and potential toxicity of SPAs, which share structural similarities with the compound . The environmental and health impacts of such compounds necessitate ongoing investigation to assess their safety and develop safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may have long-lasting harmful effects on aquatic life . It should be handled with care, using appropriate personal protective equipment. It should be disposed of in accordance with local regulations .

properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWINWJLUPIKHDB-MRFARIQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(S)-(3,5-di-t-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%

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